

chemical structure and properties of Org 25935

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Compound of Interest

Compound Name:	Org 25935
CAS No.:	1147011-84-4
Cat. No.:	B1248844

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An In-depth Technical Guide to **Org 25935** (SCH-900435)

Introduction

Org 25935, also known as SCH-900435, is a synthetic, sarcosine-based small molecule developed by Organon International.[1][2] It is a potent and selective, non-competitive inhibitor of the glycine transporter type 1 (GlyT-1).[2][3] By blocking the reuptake of glycine in the central nervous system (CNS), **Org 25935** elevates extracellular glycine concentrations, thereby modulating both inhibitory glycine receptors (GlyRs) and co-agonist sites on N-methyl-D-aspartate receptors (NMDARs).[2][4] This mechanism has positioned **Org 25935** as a compound of interest for various neurological and psychiatric conditions. It has been investigated primarily for its antipsychotic properties and its potential to treat alcohol use disorder, with preclinical studies demonstrating effects on alcohol consumption, analgesia, and anticonvulsant activity.[1][5]

Chemical Structure and Physicochemical Properties

Org 25935 is classified as a tetralin, a polycyclic aromatic compound featuring a benzene ring fused to a cyclohexane ring.[5] Its chemical and physical data are summarized below.

Property	Value	Reference
IUPAC Name	2-([(1R,2S)-6-Methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino)acetic acid	[1]
Alternate Name	cis-N-methyl-N-(6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-ylmethyl)amino-methylcarboxylic acid	[2][6]
Synonyms	SCH-900435	[1][2]
Molecular Formula	C ₂₁ H ₂₅ NO ₃	[1]
Molar Mass	339.435 g/mol	[1]
CAS Number	1147011-84-4 (free base); 949588-40-3 (HCl salt)	[1]

Pharmacological Profile

Org 25935 is characterized by its high selectivity for the GlyT-1 transporter, with negligible activity at the GlyT-2 transporter.[6][7][8] Its primary pharmacological effect is the elevation of synaptic glycine levels, which has significant downstream effects on dopaminergic and glutamatergic neurotransmission.

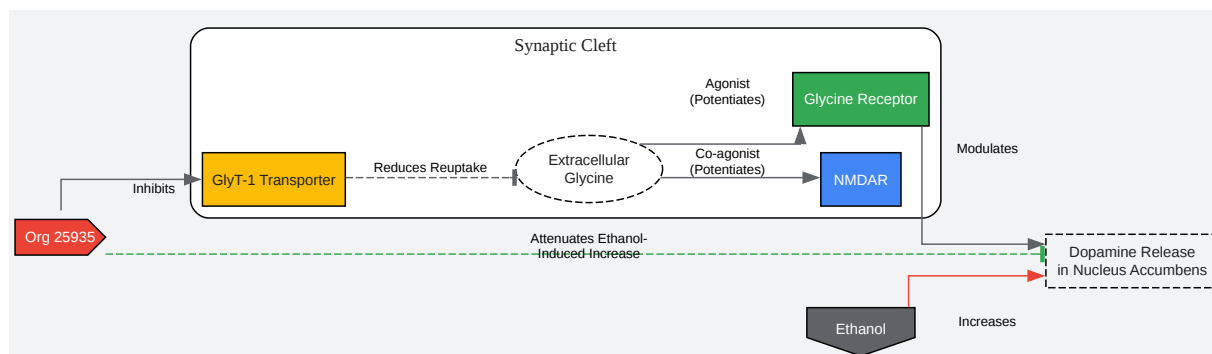
Parameter	Value	Species/System	Reference
Target	Glycine Transporter 1 (GlyT-1)	-	[1]
Mechanism of Action	Non-competitive inhibitor	-	[2][3]
IC ₅₀	100 nM - 162 nM	-	[2][8]
Selectivity	Negligible action on GlyT-2	-	[6][8]
Key Indications Studied	Alcoholism, Schizophrenia, Panic Disorder	Human	[5]

Mechanism of Action

The primary mechanism of action for **Org 25935** is the inhibition of the GlyT-1 transporter, which is predominantly located on glial cells surrounding synapses.[6] This inhibition prevents the reuptake of glycine from the synaptic cleft, leading to an increase in its extracellular concentration.[6][9] Elevated glycine levels enhance signaling at two key receptor types:

- N-methyl-D-aspartate Receptors (NMDARs): Glycine acts as an essential co-agonist at the glycine-binding site on NMDARs. By increasing glycine availability, **Org 25935** facilitates glutamatergic neurotransmission through these receptors.[4]
- Glycine Receptors (GlyRs): Glycine is the primary agonist for these inhibitory, strychnine-sensitive receptors. Increased glycine levels potentiate inhibitory glycinergic signaling.[3][9]

In the context of alcohol use disorder, **Org 25935**'s effects are linked to its modulation of the mesolimbic dopamine system.[3][10] Systemic administration has been shown to increase basal dopamine levels in the nucleus accumbens (nAc) in a subset of animals and, crucially, to counteract the dopamine release typically induced by ethanol.[10][11] This is thought to occur via GlyR-mediated inhibition of GABAergic projections, which in turn disinhibits dopaminergic neurons.[11]



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Mechanism of Action of **Org 25935**.

Key Preclinical Data

Numerous preclinical studies have explored the effects of **Org 25935**, particularly in the context of alcohol consumption and neurotransmitter modulation in rats.

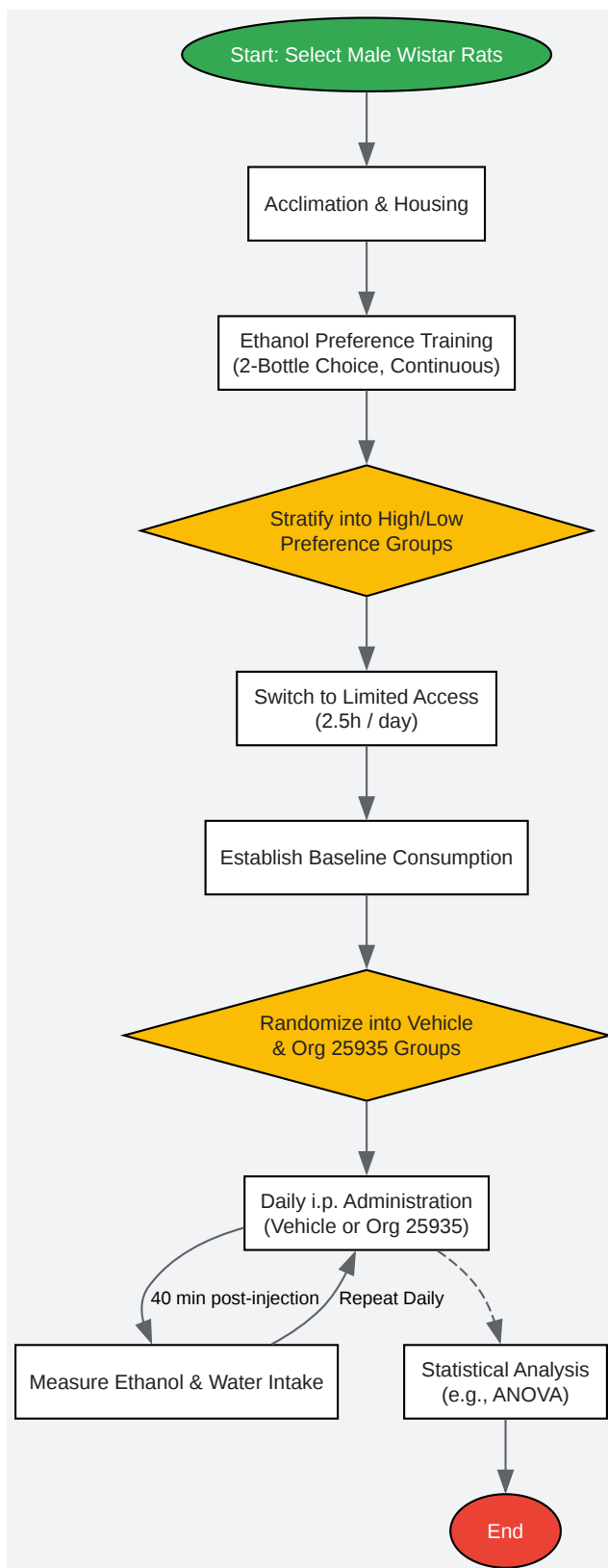
Study Type	Animal Model	Dosage	Key Findings	Reference
Ethanol Consumption	Male Wistar Rats	1.5, 3, 6 mg/kg i.p.	Dose-dependently decreased ethanol intake and preference without affecting water intake.	[6][7]
Neurotransmitter Levels	Male Wistar Rats	6 mg/kg i.p.	Increased accumbal glycine levels by 87%.	[2][10]
Dopamine Interaction	Male Wistar Rats	6 mg/kg i.p.	Increased basal dopamine output in a subpopulation of rats (38-52%).	[10]
Ethanol-Dopamine Interaction	Male Wistar Rats	6 mg/kg i.p. (Org 25935) 2.5 g/kg i.p. (Ethanol)	Prevented the ethanol-induced increase in accumbal dopamine in responding rats.	[10]
Local Administration	Male Wistar Rats	100 μ M (in nAc)	Perfusion into the nucleus accumbens increased local dopamine levels by up to 26%.	[3]

Detailed Experimental Protocols

Animal Model for Ethanol Consumption Studies

The protocols described are based on methodologies used in studies investigating **Org 25935's** effect on alcohol intake.[\[2\]](#)[\[6\]](#)[\[7\]](#)

- **Subjects:** Male Wistar rats, weighing 300-400g at the start of the experiment, are typically used.[\[12\]](#)
- **Housing:** Animals are individually housed with a 12-hour light/dark cycle and ad libitum access to food and water, except during experimental periods.
- **Ethanol Preference Training:** Rats are given continuous access to two bottles, one containing water and the other an ethanol solution (e.g., 6% v/v), to establish a baseline preference. They can be stratified into high-preference (EP>60) and low-preference (EP<60) groups.[\[7\]](#)
- **Limited Access Paradigm:** Following training, access to fluids is restricted to a specific period (e.g., 2.5 hours) daily to encourage robust consumption.[\[2\]](#)[\[6\]](#)



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Workflow for Ethanol Consumption Experiments.

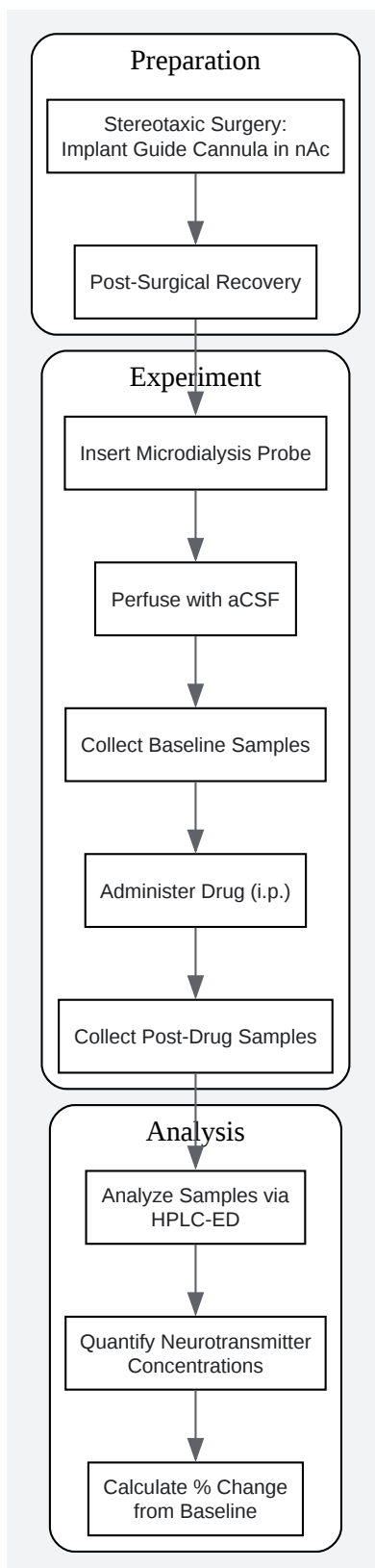
Drug Preparation and Administration

Org 25935 (hydrochloride salt) is dissolved in a vehicle of 0.9% physiological saline (NaCl).[2] [12] It is administered via intraperitoneal (i.p.) injection at a volume of 2 ml/kg.[12] To coincide with peak CNS effects, injections are performed approximately 40 minutes prior to the behavioral testing or measurement period.[2][6][7]

In Vivo Microdialysis

This technique is used to measure extracellular neurotransmitter levels in specific brain regions of freely moving animals.[3][10]

- **Surgery:** Rats are anesthetized, and a guide cannula is stereotaxically implanted, targeting the nucleus accumbens. Animals are allowed to recover for several days.
- **Probe Insertion:** On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
- **Perfusion:** The probe is perfused with an artificial cerebrospinal fluid (aCSF) solution at a constant, slow flow rate.
- **Sample Collection:** The resulting dialysate, containing extracellular molecules that have diffused across the probe's membrane, is collected at regular intervals (e.g., every 20 minutes).
- **Analysis:** The concentration of analytes like dopamine and glycine in the dialysate is quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).[10]
- **Data Expression:** Results are often expressed as a percentage change from the stable baseline levels measured before any drug administration.



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